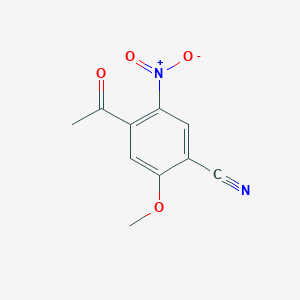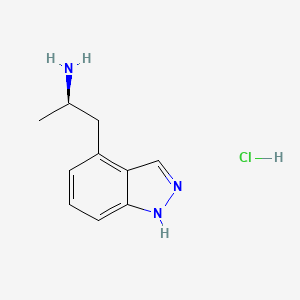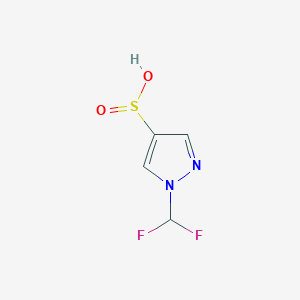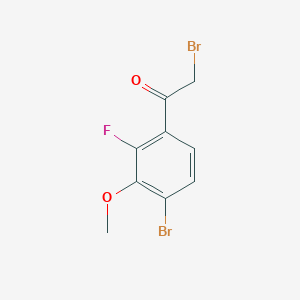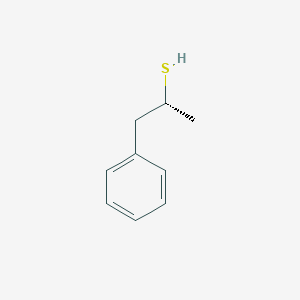
(R)-1-Phenylpropane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Phenylpropane-2-thiol is an organic compound characterized by a thiol group attached to a propane chain with a phenyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylpropane-2-thiol typically involves the reaction of ®-1-Phenylpropane-2-ol with thiolating agents. One common method is the use of thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-1-Phenylpropane-2-thiol may involve more scalable methods such as catalytic hydrogenation of precursor compounds or the use of continuous flow reactors to optimize yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted organic compounds depending on the reactants used.
Scientific Research Applications
®-1-Phenylpropane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Phenylpropane-2-thiol involves its thiol group, which can interact with various molecular targets through thiol-disulfide exchange reactions. This interaction can modulate the activity of enzymes and proteins, influencing cellular pathways and biological processes. The compound’s ability to undergo oxidation and reduction also plays a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethanethiol: Similar structure but with a shorter carbon chain.
2-Phenylpropane-1-thiol: Thiol group located at a different position on the propane chain.
Benzyl mercaptan: Contains a benzyl group instead of a phenyl group.
Uniqueness
®-1-Phenylpropane-2-thiol is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The presence of the phenyl group and the thiol group at specific positions on the propane chain imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H12S |
|---|---|
Molecular Weight |
152.26 g/mol |
IUPAC Name |
(2R)-1-phenylpropane-2-thiol |
InChI |
InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 |
InChI Key |
ACTXIMLSMCEGSC-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)S |
Canonical SMILES |
CC(CC1=CC=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


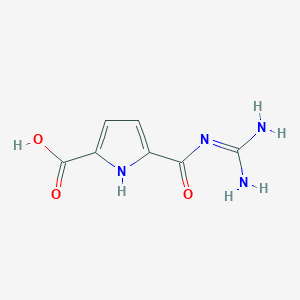
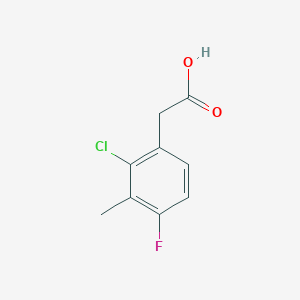
![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
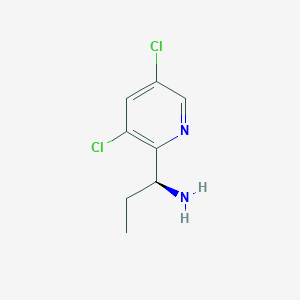
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)

![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)


